1-hydroxyhexan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-hydroxyhexan-2-one is an organic compound with the molecular formula C6H12O2. It is a type of hydroxy ketone, characterized by the presence of both a hydroxyl group (-OH) and a ketone group (C=O) within its molecular structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-hydroxyhexan-2-one can be synthesized through several methods. One common approach involves the selective reduction of 2-hexanone using specific reducing agents. Another method includes the biocatalytic reduction of diketones, such as 2,3-hexanedione, using enzymes like butanediol dehydrogenase .
Industrial Production Methods: In industrial settings, this compound can be produced through the hydrogenolysis of cellulose using catalysts like Ni@NC combined with H3PO4. This method allows for the efficient conversion of cellulose into this compound and other valuable products .
Chemical Reactions Analysis
Types of Reactions: 1-hydroxyhexan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products Formed:
Oxidation: Formation of 2-hexanone or hexanoic acid.
Reduction: Formation of 1,2-hexanediol.
Substitution: Formation of 2-chlorohexanone.
Scientific Research Applications
1-hydroxyhexan-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Biology: It is used in the synthesis of biologically active compounds and as a reagent in enzymatic reactions.
Mechanism of Action
The mechanism of action of 1-hydroxyhexan-2-one involves its interaction with various molecular targets and pathways. The hydroxyl and ketone groups allow it to participate in hydrogen bonding and nucleophilic addition reactions. These interactions can influence the activity of enzymes and other proteins, leading to various biochemical effects .
Comparison with Similar Compounds
1-hydroxyhexan-2-one can be compared with other similar compounds, such as:
2-Hydroxy-2-hexanone: Similar structure but with the hydroxyl group on the second carbon.
1-Hydroxy-2-pentanone: Shorter carbon chain but similar functional groups.
2-Hydroxy-3-hexanone: Hydroxyl group on the third carbon, leading to different chemical properties.
Uniqueness: this compound is unique due to its specific placement of the hydroxyl and ketone groups, which confer distinct reactivity and applications compared to its analogs .
Properties
Molecular Formula |
C6H12O2 |
---|---|
Molecular Weight |
116.16 g/mol |
IUPAC Name |
1-hydroxyhexan-2-one |
InChI |
InChI=1S/C6H12O2/c1-2-3-4-6(8)5-7/h7H,2-5H2,1H3 |
InChI Key |
FDJJNIXWMAWMBP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.